BenchChemオンラインストアへようこそ!

6-(Naphthalen-2-yl)pyridin-3-ol

Aldosterone synthase inhibition CYP11B2 Regioisomeric selectivity

6-(Naphthalen-2-yl)pyridin-3-ol (CAS 884500-99-6), also indexed as 5-hydroxy-2-(naphthalen-2-yl)pyridine, is a heteroaryl-substituted pyridin-3-ol with the molecular formula C15H11NO and a molecular weight of 221.25 g·mol−1. The compound belongs to the pyridinyl-naphthalene scaffold class, a chemotype that has been investigated as a source of aldosterone synthase (CYP11B2) inhibitors for cardiovascular indications.

Molecular Formula C15H11NO
Molecular Weight 221.25 g/mol
CAS No. 884500-99-6
Cat. No. B6316279
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(Naphthalen-2-yl)pyridin-3-ol
CAS884500-99-6
Molecular FormulaC15H11NO
Molecular Weight221.25 g/mol
Structural Identifiers
SMILESC1=CC=C2C=C(C=CC2=C1)C3=NC=C(C=C3)O
InChIInChI=1S/C15H11NO/c17-14-7-8-15(16-10-14)13-6-5-11-3-1-2-4-12(11)9-13/h1-10,17H
InChIKeyAIAUUFAVLGHCCY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-(Naphthalen-2-yl)pyridin-3-ol (CAS 884500-99-6) – Structural Identity and Procurement-Relevant Physicochemical Profile for Research Sourcing


6-(Naphthalen-2-yl)pyridin-3-ol (CAS 884500-99-6), also indexed as 5-hydroxy-2-(naphthalen-2-yl)pyridine, is a heteroaryl-substituted pyridin-3-ol with the molecular formula C15H11NO and a molecular weight of 221.25 g·mol−1 . The compound belongs to the pyridinyl-naphthalene scaffold class, a chemotype that has been investigated as a source of aldosterone synthase (CYP11B2) inhibitors for cardiovascular indications [1]. Commercially, the compound is typically supplied at a minimum purity specification of 95% (HPLC) with a recommended long-term storage condition of a cool, dry environment, as indicated on vendor certificates of analysis .

6-(Naphthalen-2-yl)pyridin-3-ol Sourcing: Why Simple Substitution with Regioisomeric or Scaffold Analogs Risks Experimental Inconsistency


Within the pyridinyl-naphthalene class, the position of the hydroxyl substituent and the connectivity of the biaryl bond fundamentally govern both the electronic properties and the target-engagement profile. The regioisomer 6-(pyridin-3-yl)naphthalen-2-ol (CHEMBL195571), which places the hydroxyl group on the naphthalene ring rather than the pyridine ring, exhibits a markedly different CYP11B2 inhibitory profile (IC50 ≈ 23 nM) compared to more optimized pyridine-3-ol congeners [1]. Additionally, the broader literature on pyridine-substituted naphthalene CYP11B2 inhibitors demonstrates that seemingly minor structural modifications—such as saturation of the naphthalene ring or replacement with a quinolin-2-one scaffold—induce dramatic shifts in both potency (IC50 range: 0.2 nM to >1000 nM) and selectivity over the highly homologous CYP11B1 enzyme [2]. Consequently, procurement of the exact regioisomer and oxidation state is mandatory to maintain experimental reproducibility; generic substitution with a 'pyridinyl-naphthalene' or 'naphthalenyl-pyridine' analog cannot be assumed to preserve biological readout.

6-(Naphthalen-2-yl)pyridin-3-ol Quantitative Differentiation Evidence: Comparator-Anchored Performance Data for Informed Procurement


CYP11B2 Inhibitory Potency of 6-(Naphthalen-2-yl)pyridin-3-ol Relative to the 6-(Pyridin-3-yl)naphthalen-2-ol Regioisomer

In a direct head-to-head cellular assay context, the regioisomeric pair reveals a significant divergence in CYP11B2 inhibitory potency. The compound 6-(pyridin-3-yl)naphthalen-2-ol (CHEMBL195571), which carries the hydroxyl group on the naphthalene core, displays a CYP11B2 IC50 of 23 nM in V79 MZh11B2 cells [1]. In contrast, 6-(naphthalen-2-yl)pyridin-3-ol, the pyridine-3-ol bioisostere, is reported in the foundational structure-activity relationship (SAR) analysis of this chemotype as a substantially weaker inhibitor, with an IC50 of 2,670 nM (2.67 µM) against the same enzyme under comparable assay conditions [2]. This represents an approximately 116-fold loss in potency solely attributable to the repositioning of the hydroxyl substituent from the naphthalene to the pyridine ring.

Aldosterone synthase inhibition CYP11B2 Regioisomeric selectivity

CYP11B2 Selectivity Window Versus CYP11B1 for 6-(Naphthalen-2-yl)pyridin-3-ol Within the Pyridinyl-Naphthalene Class

Class-level structure-selectivity analysis across the pyridine-substituted naphthalene series reveals that the 6-(naphthalen-2-yl)pyridin-3-ol scaffold provides a baseline CYP11B2/CYP11B1 selectivity profile that is highly sensitive to heteroatom positioning. In the broader chemical series, pyridine-3-ol derivatives typically achieve only modest selectivity factors (SF = IC50(CYP11B1) / IC50(CYP11B2)) of <10, whereas optimized analogs incorporating a phenylsulfinyl substituent at the naphthalene 1-position reach selectivity factors exceeding 400-fold (e.g., meta-trifluoromethoxy derivative with SF = 415) [1]. The target compound itself lacks the sulfinyl moiety and therefore represents the non-optimized core scaffold, providing a critical baseline comparator for assessing the selectivity gain imparted by subsequent derivatization.

CYP11B2/CYP11B1 selectivity Steroidogenic CYP profiling Off-target enzyme inhibition

Physicochemical Property Differentiation: LogP and Topological Polar Surface Area of 6-(Naphthalen-2-yl)pyridin-3-ol Versus Saturated Analogs

Computed physicochemical properties place 6-(naphthalen-2-yl)pyridin-3-ol at a logP of approximately 3.4 (XLogP3) and a topological polar surface area (TPSA) of approximately 33 Ų [1]. In the CYP11B2 inhibitor optimization literature, the fully aromatic naphthalene core was intentionally replaced with a tetrahydronaphthalene or 3,4-dihydro-1H-quinolin-2-one scaffold specifically to reduce aromatic carbon count and mitigate CYP1A2 inhibition [2]. The saturated analogs (e.g., tetralone 9 and quinolinone 12) exhibit lower logP values and distinct CYP1A2 profiles, with quinolinone 12 achieving <6% CYP1A2 inhibition at 2 µM while maintaining CYP11B2 potency. The target compound, retaining full naphthalene aromaticity, is therefore predicted to exhibit substantially higher CYP1A2 liability, making it a relevant tool compound for studying aromaticity-driven off-target P450 interactions.

Lipophilicity TPSA Drug-likeness optimization

6-(Naphthalen-2-yl)pyridin-3-ol Application Scenarios: Where the Quantitative Differentiation Evidence Drives Procurement Decisions


Negative-Control or Low-Potency Reference Standard in CYP11B2 Inhibitor Screening Cascades

Owing to its 2.67 µM CYP11B2 IC50—approximately 116-fold weaker than the 23 nM regioisomer 6-(pyridin-3-yl)naphthalen-2-ol—6-(naphthalen-2-yl)pyridin-3-ol functions as an ideal low-activity benchmark in enzyme inhibition assays [1]. Procurement of this compound enables assay validation, window definition between active and inactive chemotypes, and calibration of high-throughput CYP11B2 screening platforms.

Scaffold Basal-State Reference for Structure-Activity Relationship (SAR) Expansion

Medicinal chemistry teams pursuing aldosterone synthase inhibitor lead optimization can employ 6-(naphthalen-2-yl)pyridin-3-ol as the unsubstituted pyridine-3-ol core scaffold. Its weak CYP11B2 activity provides a clean baseline against which the potency gains from substituent introduction—such as 1-phenylsulfinyl or heteroaryl modifications that boost potency to the low nanomolar range and selectivity factors beyond 400-fold—can be quantitatively measured [2].

Aromaticity-Driven CYP1A2 Off-Target Liability Probe in Drug Metabolism Studies

With a fully aromatic naphthalene system (10 aromatic carbons) and a computed logP of 3.4, the compound represents a high-aromaticity reference point for investigating CYP1A2 inhibition risk within the pyridinyl-naphthalene series. It contrasts directly with the tetrahydronaphthalene and dihydroquinolinone congeners that were rationally designed to suppress CYP1A2 engagement (e.g., compound 12 showing only 6% CYP1A2 inhibition at 2 µM) [3]. Procurement supports comparative DMPK profiling in early drug discovery.

Regioisomeric Probe for Hydroxyl-Position Structure-Activity Relationship Studies

The compound's hydroxyl group at the pyridine 3-position versus the naphthalene 2-position of 6-(pyridin-3-yl)naphthalen-2-ol creates a definitive isomeric pair for investigating hydrogen-bond donor/acceptor geometry effects on CYP11B2 target engagement. The >100-fold potency differential between the two regioisomers [1] provides a teaching-case example for computational chemists performing docking and free-energy perturbation studies on CYP11B2 active-site topology.

Quote Request

Request a Quote for 6-(Naphthalen-2-yl)pyridin-3-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.